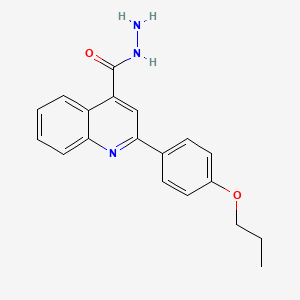

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

説明

準備方法

The synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide involves several steps. One common synthetic route includes the reaction of 4-propoxybenzaldehyde with 2-aminobenzophenone to form the intermediate 2-(4-propoxyphenyl)quinoline. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

化学反応の分析

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through several mechanisms:

- Cell Proliferation Inhibition : Studies have shown that this compound significantly inhibits cell proliferation in human cancer cell lines, with IC50 values ranging from 1.15 μM to 3.09 μM across different studies.

- Cell Cycle Arrest : Treatment with this compound can lead to cell cycle arrest at specific phases, particularly G1 and G2 phases, which is critical for halting cancer progression.

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes critical for bacterial survival.

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (SA-1199B) | 3.13 |

| Escherichia coli | 1.56 |

These results suggest that the compound may act synergistically with other antibiotics to enhance their efficacy against resistant strains.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound against oxidative stress. It has been shown to reduce cell death in neuronal models exposed to neurotoxic agents, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Studies

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound significantly inhibited cell growth after 48 hours. The viability percentages at concentrations of 5 µM, 10 µM, and 20 µM were observed to be 58.48%, 45.22%, and 21.24%, respectively.

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound altered the distribution of cells across the cell cycle phases in Jurkat cells, indicating a potential mechanism for its anticancer effects.

作用機序

The mechanism of action of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide: Similar structure but with a methoxy group instead of a propoxy group.

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide: Similar structure but with an ethoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity .

生物活性

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis, mechanism of action, and relevant case studies are also discussed.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of 4-propoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is subsequently reacted with hydrazine hydrate to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to act as an efflux pump inhibitor against Staphylococcus aureus, particularly the NorA efflux pump, enhancing the efficacy of conventional antibiotics. In a study, this compound demonstrated synergistic effects when combined with ciprofloxacin (CPX), significantly reducing the minimum inhibitory concentration (MIC) against resistant strains .

Table 1: Antimicrobial Activity Against Staphylococcus aureus

| Compound | MIC (µg/mL) | Synergistic Effect with CPX |

|---|---|---|

| This compound | 1.5 | Yes |

| Ciprofloxacin (CPX) | 6.25 | - |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. It inhibits nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 2: Anti-inflammatory Activity

| Compound | NO Inhibition (%) at 50 µM |

|---|---|

| This compound | 80% |

| Control (1400 W) | 85% |

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Table 3: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HL-60 (Leukemia) | 12 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The exact pathways involved vary depending on the biological context but include modulation of efflux pumps in bacteria and inhibition of inflammatory mediators in immune cells .

Case Studies

- Efflux Pump Inhibition : A study highlighted the effectiveness of this compound as a NorA inhibitor in Staphylococcus aureus strains resistant to multiple drugs. The checkerboard assay confirmed its synergistic effect with CPX, significantly enhancing antibacterial activity without cytotoxic effects on human cells .

- Anti-inflammatory Effects : Another investigation assessed the impact of this compound on inflammatory markers in RAW 264.7 cells, demonstrating its capacity to reduce NO production significantly, comparable to established anti-inflammatory agents .

特性

IUPAC Name |

2-(4-propoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-11-24-14-9-7-13(8-10-14)18-12-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11,20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPHACXGTRCJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188744 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51842-79-6 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。